

Spectroscopic Data for 1-(Hydroxymethyl)cyclopropaneacetonitrile: A Technical Guide

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Compound of Interest

1-

Compound Name: (Hydroxymethyl)cyclopropaneacet
onitrile

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **1-(Hydroxymethyl)cyclopropaneacetonitrile**, a key intermediate in the synthesis of pharmaceuticals such as Montelukast.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide presents a robust, predicted spectroscopic profile, grounded in established principles of chemical spectroscopy and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS No. 152922-71-9) possesses a unique molecular architecture, incorporating a strained cyclopropane ring, a primary alcohol, and a nitrile functional group.^{[2][3]} Its molecular formula is C₆H₉NO, with a molecular weight of 111.14 g/mol.^{[1][2][3][4][5]} This combination of features gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data for **1-(Hydroxymethyl)cyclopropaneacetonitrile** are presented below, based on established chemical shift theory and data from related cyclopropane derivatives.[6][7][8]

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to reveal five distinct signals, corresponding to the different chemical environments of the nine protons in the molecule.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.5	Singlet	2H	-CH ₂ OH	Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom.
~2.6	Singlet	2H	-CH ₂ CN	Protons adjacent to the electron-withdrawing nitrile group are expected to be downfield.
~1.5	Singlet (broad)	1H	-OH	The chemical shift of the hydroxyl proton is variable and concentration-dependent; it often appears as a broad singlet.
~0.8	Triplet	2H	Cyclopropyl CH ₂	The cyclopropane ring protons are characteristically found in the upfield region of the spectrum due to the ring's anisotropic effect. ^[8]

~0.6

Triplet

2H

Cyclopropyl CH₂

These protons
are
diastereotopic to
the other
cyclopropyl
methylene
protons and are
expected to have
a slightly
different
chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~120	$-\text{C}\equiv\text{N}$	The carbon of the nitrile group is typically found in this downfield region.
~65	$-\text{CH}_2\text{OH}$	The carbon atom attached to the hydroxyl group is deshielded.
~25	$-\text{CH}_2\text{CN}$	The carbon adjacent to the nitrile group.
~20	Quaternary Cyclopropyl C	The quaternary carbon of the cyclopropane ring.
~15	Cyclopropyl CH_2	The methylene carbons of the cyclopropane ring are shielded and appear upfield.
~15	Cyclopropyl CH_2	The other methylene carbon of the cyclopropane ring.

Experimental Protocol for NMR Data Acquisition

The following provides a standard operating procedure for acquiring high-resolution NMR spectra of **1-(Hydroxymethyl)cyclopropaneacetonitrile**.

Sample Preparation:

- Accurately weigh 5-25 mg of the compound for ^1H NMR and 50-100 mg for ^{13}C NMR.^[9]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.^[9]
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).^[9]

Instrument Parameters (for a 500 MHz Spectrometer):[\[10\]](#)

- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 3-4 seconds.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay (d1): 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1-(Hydroxymethyl)cyclopropaneacetonitrile** is expected to show characteristic absorption bands for the O-H, C-H, C≡N, and C-O bonds.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~3400	Broad, Strong	O-H stretch	The broadness is due to hydrogen bonding of the alcohol group.
~3080	Medium	C-H stretch (cyclopropyl)	C-H bonds on a cyclopropane ring often appear at a slightly higher frequency than those in alkanes.
~2950, ~2880	Medium	C-H stretch (aliphatic)	Asymmetric and symmetric stretching of the methylene groups.
~2250	Medium, Sharp	C≡N stretch	The nitrile group has a characteristic sharp absorption in this region.
~1050	Strong	C-O stretch	Characteristic for a primary alcohol.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.[\[11\]](#)[\[12\]](#)

Procedure:

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[12\]](#)
- Record a background spectrum of the clean, empty ATR crystal.[\[13\]](#)

- Place a small drop of liquid **1-(Hydroxymethyl)cyclopropaneacetonitrile** or a small amount of the solid powder onto the center of the crystal.[11]
- If the sample is a solid, apply pressure using the built-in press to ensure good contact with the crystal.[11]
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
- After the measurement, clean the crystal surface thoroughly.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[14][15]

Predicted Mass Spectrum (Electron Ionization)

- Molecular Ion (M^{+}): A peak at $m/z = 111$, corresponding to the molecular weight of the compound, is expected.[4] However, for primary alcohols, the molecular ion peak can be weak or absent.
- Key Fragmentation Pathways:
 - α -Cleavage: The most characteristic fragmentation of primary alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of the cyclopropylacetonitrile radical to give a prominent peak at $m/z = 31$ ($[CH_2OH]^+$).
 - Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at $m/z = 93$ ($[M-18]^+$).
 - Loss of CH_2OH : Cleavage of the C-C bond between the hydroxymethyl group and the cyclopropane ring would result in a fragment at $m/z = 80$.
 - Nitrile Fragmentation: The nitrile group can also influence fragmentation, although specific pathways are less predictable without experimental data.

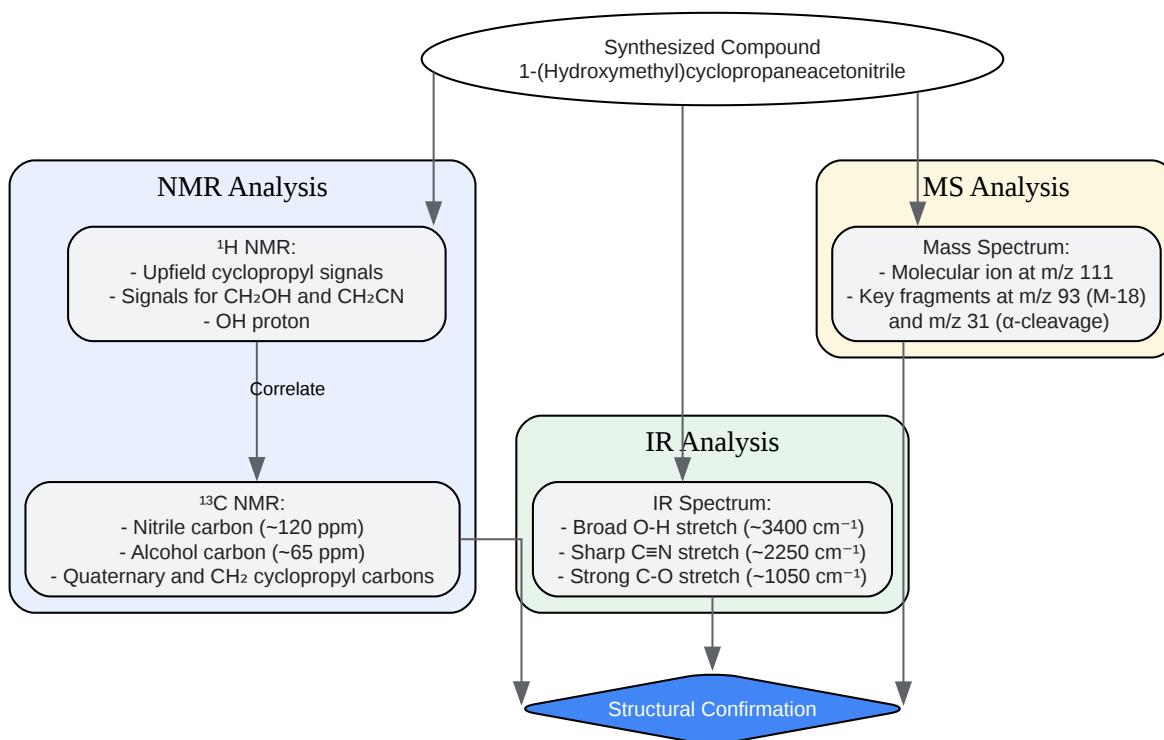
Experimental Protocol for EI-MS Data Acquisition

Procedure:

- Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
- Ionize the sample using a standard electron energy of 70 eV.[\[15\]](#)
- The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight).
- A mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).[\[16\]](#)

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of **1-(Hydroxymethyl)cyclopropaneacetonitrile**.

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Caption: Workflow for spectroscopic confirmation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of **1-(Hydroxymethyl)cyclopropaneacetonitrile**. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate. While the data herein is based on sound spectroscopic principles, experimental verification is recommended for definitive structural confirmation.

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